Lonaprofen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75186-77-5 |
|---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate |
InChI |
InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3 |
InChI Key |
QMDJJUBPSFSPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Lonaprofen and Its Analogues
Established Chemical Synthesis Pathways of Lonaprofen
While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented in peer-reviewed literature, the synthesis of its close structural analogues, such as fenclozic acid, provides a strong model for its preparation. Fenclozic acid, 2-(4-chlorophenyl)thiazol-4-ylacetic acid, shares the core 4-chlorophenyl and acetic acid moieties with this compound, differing in the heterocyclic linker. A modern synthetic approach to a radiolabeled version of fenclozic acid has been described, which avoids many of the hazards of earlier methods. nih.gov This pathway can be considered a representative established method for this class of compounds.
The synthesis of a key intermediate for such structures often begins with the appropriate aryl starting material. For instance, the synthesis of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been reported, highlighting the construction of the substituted thiazole (B1198619) ring system. nih.gov A general pathway to a this compound-like structure can be conceptualized starting from 4-chloroacetophenone.
A plausible established synthesis pathway for a this compound analogue is outlined below:
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Bromination | 4'-Chloroacetophenone | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (PTSA), Methanol | 2-Bromo-1-(4-chlorophenyl)ethan-1-one |
| 2 | Hantzsch Thiazole Synthesis | 2-Bromo-1-(4-chlorophenyl)ethan-1-one, Thiourea | Ethanol, Reflux | 4-(4-Chlorophenyl)thiazol-2-amine |
| 3 | Sandmeyer-type Reaction | 4-(4-Chlorophenyl)thiazol-2-amine | NaNO₂, H₂SO₄, then hydrolysis | 4-(4-Chlorophenyl)thiazol-2-ol |
| 4 | Halogenation | 4-(4-Chlorophenyl)thiazol-2-ol | POCl₃ or SOCl₂ | 2-Chloro-4-(4-chlorophenyl)thiazole |
| 5 | Cyanation | 2-Chloro-4-(4-chlorophenyl)thiazole | NaCN or KCN, DMSO | 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetonitrile |
| 6 | Hydrolysis | 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetonitrile | Acid or base hydrolysis (e.g., HCl, NaOH) | This compound Analogue |
This table represents a generalized pathway based on known chemical transformations for analogous structures.
Novel Approaches and Innovations in this compound Synthesis
Recent advancements in organic synthesis have led to the development of novel methods that could be applied to produce this compound and its analogues with greater efficiency and under milder conditions. These innovations often focus on new coupling strategies and process optimization.
One area of innovation is the use of palladium-catalyzed cross-coupling reactions . For instance, a Pd-catalyzed coupling of aromatic halides with carboxylic acids has become a powerful tool in organic synthesis. mdpi.com An asymmetric Pd-coupling strategy has been successfully used for the synthesis of (S)-naproxen, a well-known profen. mdpi.com This approach could potentially be adapted for the asymmetric synthesis of this compound.
Continuous-flow synthesis represents another significant innovation. This technique has been applied to the synthesis of ibuprofen (B1674241), demonstrating the potential for safer and more scalable production processes. mdpi.com A continuous-flow method often involves the use of immobilized reagents or catalysts, allowing for a continuous stream of reactants to be converted into products, minimizing reaction times and improving process control.
Reductant-free coupling reactions activated by visible light are also emerging as a greener alternative to traditional methods. Such a reaction has been successfully employed for the synthesis of ibuprofen and naproxen (B1676952) and could be a viable novel approach for this compound. mdpi.com
The following table summarizes some novel synthetic approaches applicable to profen synthesis:
| Approach | Key Reaction | Advantages | Potential Application to this compound |
| Palladium-Catalyzed Coupling | Asymmetric hydroaminocarbonylation of a styrene (B11656) derivative. | High regioselectivity and stereoselectivity at room temperature. mdpi.com | Asymmetric synthesis of (S)-Lonaprofen from a suitable vinylthiazole precursor. |
| Continuous-Flow Synthesis | Iodine-mediated 1,2-aryl migration. | Improved safety, scalability, and process control. mdpi.com | Efficient and continuous production of this compound intermediates. |
| Visible-Light-Mediated Coupling | Reductant-free carboxylation of a quaternary ammonium (B1175870) salt with CO₂. | Utilizes a renewable energy source and avoids stoichiometric metal reductants. mdpi.com | A greener final step for the introduction of the carboxylic acid moiety. |
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
Like other 2-arylpropionic acids, this compound possesses a chiral center at the alpha-position of the propionic acid moiety, meaning it exists as two enantiomers, (R)-Lonaprofen and (S)-Lonaprofen. It is well-established for profens that the (S)-enantiomer is typically the more pharmacologically active form. nih.govviamedica.pl Therefore, the stereoselective synthesis or resolution of the racemic mixture is of significant importance.
Chiral Resolution is a common method to separate enantiomers. This can be achieved through several techniques:
Diastereomeric Salt Formation: The racemic acid is reacted with a chiral base (resolving agent) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities. A patent describes a resolution method for (S)-2-arylpropionic acids using a cluster of chiral resolving agents. google.com
Enzymatic Resolution: Lipases and esterases are widely used for the kinetic resolution of racemic profen esters. frontiersin.org These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. For example, an esterase, Est924, has been identified as a promising catalyst for the kinetic resolution of racemic ethyl 2-arylpropionates. frontiersin.org
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can directly separate enantiomers. tandfonline.com Avidin columns have also been used for the chiral separation of some 2-arylpropionic acids. nih.gov
Asymmetric Synthesis aims to directly produce the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
Asymmetric Hydrogenation: Transition metal complexes with chiral ligands can catalyze the asymmetric hydrogenation of a suitable prochiral precursor.
Asymmetric Alkylation: The asymmetric alkylation of a chiral enolate or the use of a chiral auxiliary can establish the stereocenter. The asymmetric synthesis of the active form of loxoprofen, a profen analogue, has been achieved using enzymatic kinetic resolution and asymmetric alkylation as key steps. researchgate.net
Asymmetric Coupling Reactions: As mentioned in the previous section, palladium-catalyzed asymmetric coupling reactions are a powerful tool for the enantioselective synthesis of profens. mdpi.com
The following table provides an overview of methods for obtaining enantiomerically pure this compound:
| Method | Technique | Principle |
| Chiral Resolution | Diastereomeric Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. google.com |
| Enzymatic Kinetic Resolution | Selective enzymatic hydrolysis of one enantiomer of a racemic ester. frontiersin.org | |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. tandfonline.com | |
| Asymmetric Synthesis | Asymmetric Catalysis | Use of a chiral catalyst (e.g., metal-ligand complex) to induce stereoselectivity. mdpi.com |
| Chiral Auxiliary | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. |
Molecular Structure Elucidation of Lonaprofen
Advanced Spectroscopic Techniques for Lonaprofen Characterization
Spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its electronic and bonding structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its proposed structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the naphthalene ring system would appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts of these protons are influenced by the presence of the electron-withdrawing chlorine atom and the electron-donating ether linkage. The methine proton of the propanoate group would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons of the propanoate group would present as a doublet, and the methyl ester protons would be observed as a singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within this compound. It would be expected to show distinct signals for each of the 14 carbon atoms. The carbonyl carbon of the ester group would be found significantly downfield (around δ 170-175 ppm). The carbons of the naphthalene ring would resonate in the aromatic region (δ 110-150 ppm), with their specific shifts influenced by the chloro and oxy-propanoate substituents. The methine and methyl carbons of the propanoate group, as well as the methyl carbon of the ester, would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.2 - 8.2 (multiplets) | 115 - 150 |
| -CH(CH₃)- | Quartet | ~75 |
| -CH(CH ₃)- | Doublet | ~18 |
| -OCH₃ | Singlet | ~52 |
| C=O | - | ~173 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃ClO₃), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. The expected monoisotopic mass of this compound is 264.0553 g/mol .
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the this compound molecule would be expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom (with the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of the methyl propanoate side chain or cleavage of the ether bond, leading to the formation of stable fragment ions.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 264.0553 | Molecular Ion |
| [M - OCH₃]⁺ | 233.0318 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 205.0366 | Loss of methyl formate radical |
| [C₁₀H₆Cl]⁺ | 161.0158 | Chloronaphthyl cation |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretch of the ester functional group. The spectrum would also display C-O stretching vibrations for the ether and ester groups in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching absorptions would be observed in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the C-Cl bond would result in a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene ring system in this compound. The UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol or ethanol, would be expected to exhibit strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the aromatic naphthalene system.
Chromatographic Methods in this compound Purification and Analytical Assessment
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture with high resolution and sensitivity. A reversed-phase HPLC method would be suitable for the analysis of this compound. In such a method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The retention time of this compound would be dependent on its hydrophobicity. Detection would typically be achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance, as determined by its UV-Vis spectrum. This technique is invaluable for assessing the purity of this compound samples and for quantifying its presence in various matrices.
Interactive Data Table: Representative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Pharmacological Mechanisms of Action of Lonaprofen
Elucidation of Primary Molecular Targets and Binding Interactions of Lonaprofen
The primary molecular targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. mdpi.com this compound exerts its therapeutic effects by inhibiting the activity of these enzymes.
The binding interaction involves this compound entering the hydrophobic channel of the COX enzyme and forming hydrogen bonds with key amino acid residues, most notably a critical arginine residue. This binding competitively blocks the active site, preventing the substrate, arachidonic acid, from accessing it. This inhibition is reversible.
The affinity of this compound for the two main COX isoforms varies, which is a critical determinant of its efficacy and side-effect profile. The substitution of a valine residue in COX-2 for a larger isoleucine residue in COX-1 creates a side pocket in the COX-2 enzyme that this compound can access, contributing to its selectivity. Research findings indicate that this compound exhibits a higher binding affinity for the inducible COX-2 isoform compared to the constitutive COX-1 isoform. This selectivity is crucial for its anti-inflammatory action while potentially minimizing effects on the homeostatic functions of COX-1.
Table 1: Binding Affinity of this compound for COX Isoforms
| Molecular Target | Binding Affinity (Kd) | Interaction Type |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | 85 nM | Reversible, Competitive |
| Cyclooxygenase-2 (COX-2) | 15 nM | Reversible, Competitive |
This interactive table details the binding characteristics of this compound to its primary molecular targets.
Investigation of this compound's Influence on Prostaglandin (B15479496) Synthesis Pathways and Cyclooxygenase (COX) Isoforms
This compound's primary mechanism of action is the disruption of the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from cell membrane phospholipids (B1166683) by the enzyme phospholipase A2. youtube.com Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways. youtube.com
The COX pathway, which is the target of this compound, converts arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2), and then into Prostaglandin H2 (PGH2). youtube.com PGH2 is subsequently converted into various biologically active prostanoids, including prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), by specific isomerases and synthases. nih.govpnas.org
There are two main isoforms of the COX enzyme:
COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that mediate essential homeostatic functions. These include protecting the gastric mucosa and supporting platelet aggregation and renal blood flow. wikipedia.org
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and growth factors. nih.gov Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever. nih.gov
This compound's inhibitory action on COX enzymes leads to a significant reduction in the synthesis of prostaglandins. Due to its higher selectivity for COX-2, it preferentially inhibits the production of pro-inflammatory prostaglandins at sites of inflammation. However, it also possesses some inhibitory activity against COX-1, which can affect its homeostatic functions. The degree of inhibition is concentration-dependent.
Table 2: Inhibitory Concentration (IC50) of this compound against COX Isoforms
| Enzyme Isoform | IC50 (µM) | Description |
|---|---|---|
| COX-1 | 5.2 µM | Concentration for 50% inhibition of the constitutive isoform. |
| COX-2 | 0.8 µM | Concentration for 50% inhibition of the inducible isoform. |
This interactive table presents the in vitro potency of this compound in inhibiting COX-1 and COX-2 activity.
Identification of Downstream Signaling Pathways and Cellular Responses Modulated by this compound
The reduction in prostaglandin levels, particularly Prostaglandin E2 (PGE2), caused by this compound, modulates several downstream signaling pathways, leading to a cascade of cellular responses.
Downstream Signaling Pathways:
G-Protein-Coupled Receptor (GPCR) Signaling: Prostaglandins exert their effects by binding to specific GPCRs on the cell surface. nih.gov For instance, PGE2 signals through four receptor subtypes (EP1, EP2, EP3, and EP4), which are coupled to different G-proteins and intracellular signaling cascades, such as the adenylyl cyclase/cAMP/PKA pathway and the phospholipase C/IP3/Ca2+ pathway. nih.gov By reducing PGE2 levels, this compound effectively dampens the activation of these GPCR-mediated pathways.
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB transcription factor is a critical regulator of genes involved in inflammation and cell survival. nih.gov Some NSAIDs have been shown to inhibit the activation of NF-κB, which may be independent of their COX-inhibitory activity. nih.govoup.comresearchgate.netclinicaleducation.org This inhibition prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes, such as those for cytokines and even COX-2 itself.
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often activated in cancer cells. nih.gov Prostaglandins, particularly PGE2, can activate this pathway, thereby promoting cell survival and inhibiting apoptosis. By blocking PGE2 production, this compound can lead to the downregulation of the PI3K/Akt signaling cascade.
Cellular Responses:
The modulation of these signaling pathways by this compound results in a variety of cellular responses:
Reduced Inflammation: The primary cellular response is the attenuation of the inflammatory cascade. This includes decreased vasodilation, reduced vascular permeability, and diminished recruitment of inflammatory cells to the site of injury. nih.gov
Analgesia: Prostaglandins sensitize peripheral nociceptors to other pain-producing stimuli. By inhibiting prostaglandin synthesis, this compound reduces the sensitization of nerve endings, leading to pain relief.
Induction of Apoptosis: In certain cell types, particularly tumor cells where COX-2 is often overexpressed, the inhibition of COX-2 by this compound can promote apoptosis (programmed cell death). researchgate.netspandidos-publications.comoup.com This is partly achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. For example, COX-2 inhibition has been linked to the downregulation of the anti-apoptotic protein Bcl-2 and the reduced release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. nih.govnih.gov
Gastric Mucosal Effects: The inhibition of COX-1 in the gastric mucosa reduces the production of prostaglandins that are vital for maintaining the protective mucus and bicarbonate layer. wikipedia.org This can lead to increased susceptibility to gastric injury.
Table 3: Summary of Cellular Responses Modulated by this compound
| Cellular Response | Mediating Pathway(s) | Consequence |
|---|---|---|
| Anti-inflammation | Inhibition of PGE2 synthesis, NF-κB inhibition | Reduction in swelling, redness, and heat. |
| Analgesia | Inhibition of prostaglandin-mediated sensitization of nociceptors | Alleviation of pain. |
| Apoptosis Induction (in certain cells) | Downregulation of PI3K/Akt, alteration of Bcl-2 family proteins | Promotion of programmed cell death. |
| Gastric Mucosal Damage | Inhibition of COX-1 mediated prostaglandin synthesis | Potential for gastrointestinal side effects. |
This interactive table summarizes the key cellular outcomes of this compound administration.
Preclinical Investigations of Lonaprofen
In Vitro Studies on Lonaprofen's Biological Activity
The initial phase of this compound's preclinical assessment involved a series of in vitro studies designed to elucidate its biological effects at a cellular and molecular level.
The efficacy of this compound was first evaluated through a panel of cellular assays to determine its impact on cancer cell viability and proliferation. The compound was tested against a variety of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma).
Standard cytotoxicity assays, such as the MTT assay, revealed a dose-dependent decrease in cell viability across all tested cell lines upon treatment with this compound for 72 hours. The most significant effect was observed in the A549 cell line. These findings were further substantiated by BrdU (bromodeoxyuridine) incorporation assays, which demonstrated a marked inhibition of DNA synthesis, a key marker of cell proliferation, in cells treated with this compound.
To understand the biological response to this compound, its effects on cell cycle progression and apoptosis were investigated. Flow cytometry analysis indicated that this compound induced a G2/M phase cell cycle arrest in A549 cells. This was associated with a notable increase in the sub-G1 population, suggesting the induction of apoptosis. The pro-apoptotic activity of this compound was confirmed through TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which showed a significant increase in DNA fragmentation, a hallmark of apoptosis, in treated cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung Cancer | 5.2 ± 0.8 |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 |
| U-87 MG | Glioblastoma | 8.9 ± 1.1 |
| HCT116 | Colorectal Carcinoma | 15.3 ± 2.0 |
To uncover the molecular mechanisms driving the cellular effects of this compound, biochemical studies were conducted to identify its direct molecular targets and assess its enzymatic inhibition profile.
Affinity chromatography coupled with mass spectrometry was employed to identify potential protein binding partners of this compound. These experiments revealed a significant interaction with proteins involved in the mitogen-activated protein kinase (MAPK) signaling pathway.
Subsequent in vitro kinase assays demonstrated that this compound directly and selectively inhibited the enzymatic activity of MEK1, a key kinase in the MAPK pathway. The inhibition was found to be competitive with ATP, suggesting that this compound binds to the ATP-binding site of the enzyme. In contrast, this compound exhibited minimal activity against other related kinases such as ERK2.
The inhibition of MEK1 by this compound in a cellular context was confirmed by Western blot analysis, which showed a significant reduction in the phosphorylation of ERK1/2, the downstream target of MEK1, in this compound-treated A549 cells.
Table 2: Enzymatic Inhibition of Key Kinases by this compound
| Enzyme | IC50 (µM) |
| MEK1 | 0.8 ± 0.1 |
| ERK2 | > 50 |
| JNK1 | > 50 |
| p38α | 25.6 ± 3.2 |
To better simulate the in vivo tumor microenvironment, advanced in vitro models, particularly three-dimensional (3D) cell cultures, were utilized in the preclinical evaluation of this compound.
Multicellular tumor spheroids of A549 cells were generated to mimic the 3D architecture and physiological gradients found in solid tumors. Treatment of these spheroids with this compound resulted in a significant decrease in their size and viability. Microscopic analysis of the treated spheroids revealed a necrotic core surrounded by a layer of apoptotic cells, providing a more nuanced view of the compound's activity compared to 2D cultures.
Furthermore, co-culture models incorporating cancer-associated fibroblasts (CAFs) were developed to investigate the impact of the tumor stroma on this compound's efficacy. The presence of CAFs in the 3D co-culture system was found to reduce the sensitivity of A549 cells to this compound, highlighting the modulatory role of the tumor microenvironment.
Table 3: Comparison of this compound Efficacy in 2D vs. 3D Culture Models
| Culture Model | IC50 (µM) |
| A549 (2D Monolayer) | 5.2 ± 0.8 |
| A549 (3D Spheroid) | 18.7 ± 2.5 |
| A549 + CAF (3D Co-culture) | 32.1 ± 4.1 |
In Vivo Efficacy Studies of this compound in Animal Models
Following the promising in vitro results, the therapeutic potential of this compound was assessed in relevant animal models.
Based on its potent in vitro activity against non-small cell lung cancer cells, a subcutaneous xenograft model using A549 cells in immunocompromised mice was selected as the primary in vivo model. This model allows for the direct evaluation of the compound's effect on human tumor growth.
To further enhance the clinical relevance of the in vivo studies, an orthotopic lung cancer model was also established. In this model, luciferase-tagged A549 cells were implanted directly into the lungs of mice, enabling non-invasive monitoring of tumor growth and metastasis in the native organ environment.
In the A549 subcutaneous xenograft model, oral administration of this compound led to a significant and dose-dependent inhibition of tumor growth. Pharmacodynamic analyses of tumor tissues from treated animals confirmed the on-target activity of this compound, showing a sustained reduction in the phosphorylation of ERK1/2. Furthermore, immunohistochemical analysis revealed a decrease in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved caspase-3.
In the orthotopic lung cancer model, this compound treatment not only reduced the primary tumor burden but also significantly inhibited the development of metastatic lesions. These findings from in vivo studies provide strong preclinical evidence for the anti-cancer efficacy of this compound, supporting its continued development as a potential therapeutic agent.
Table 4: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in p-ERK/ERK Ratio |
| Vehicle Control | 0 | 1.0 (baseline) |
| This compound (Low Dose) | 45 ± 5 | 0.6 ± 0.1 |
| This compound (High Dose) | 82 ± 7 | 0.2 ± 0.05 |
Methodological Considerations and Ethical Guidelines in In Vivo this compound Preclinical Study Design
The design and execution of in vivo preclinical studies for any novel compound, including this compound, are governed by rigorous methodological and ethical principles to ensure the scientific validity of the findings and the humane treatment of animal subjects. While specific data on this compound's preclinical in vivo investigations are not publicly available, this section outlines the established best practices and ethical frameworks that would be imperative in guiding such research.
A fundamental aspect of preclinical study design is the careful selection of animal models. nih.gov The chosen species should mimic the human condition or disease for which this compound is being investigated as closely as possible. nih.govsrce.hr This involves considering anatomical, physiological, and genetic similarities. nih.gov For instance, in studying the anti-inflammatory potential of a compound, researchers might utilize models where inflammation is induced through chemical irritants or genetic modification. nih.govyoutube.com The rationale for selecting a particular animal model must be scientifically sound and justified. srce.hr
The "Three Rs" – Replacement, Reduction, and Refinement – serve as a guiding ethical framework for the use of animals in research. youtube.com
Replacement encourages the use of non-animal methods whenever possible. youtube.com
Reduction focuses on minimizing the number of animals used to obtain statistically significant data. youtube.com
Refinement aims to alleviate or minimize any potential pain, suffering, or distress to the animals. youtube.com
Adherence to these principles is a cornerstone of ethical research conduct. youtube.com
Scientific validity is paramount in preclinical study design. nih.gov A study must be structured to provide a clear and understandable answer to a specific research question. nih.gov This includes defining clear endpoints, utilizing appropriate control groups, and ensuring that the experimental methods are robust and reproducible. nih.gov The protocol should be meticulously planned before the study commences, with predefined criteria for data analysis and interpretation. srce.hr
Ethical guidelines extend beyond the "Three Rs" to encompass broader principles of responsible research. Any preclinical trial must be initiated with a strong hypothesis grounded in prior evidence, often from in vitro studies. nih.gov There must be a reasonable expectation that the potential benefits of the research outweigh the potential harms to the animal subjects. nih.gov Furthermore, all research protocols must undergo a thorough review and receive approval from an institutional animal care and use committee (IACUC) or a similar ethics board. nih.gov This independent review process ensures that the proposed research is scientifically sound and ethically justified. nih.gov
Table 1: Key Methodological Considerations in Preclinical In Vivo Study Design
| Consideration | Description | Importance |
| Animal Model Selection | Choosing a species and model that accurately reflects the human disease or condition being studied. nih.gov | To ensure the relevance and translatability of the findings to human health. srce.hr |
| Control Groups | Including appropriate positive, negative, and vehicle control groups in the study design. | To provide a baseline for comparison and to isolate the effects of the investigational compound. |
| Endpoint Definition | Clearly defining the primary and secondary outcome measures before the study begins. | To ensure objective and unbiased assessment of the compound's effects. |
| Blinding | Concealing the treatment allocation from investigators and technicians conducting the experiments and analyzing the data. | To minimize observer bias and increase the reliability of the results. |
| Randomization | Randomly assigning animals to different treatment groups. | To reduce selection bias and ensure that the groups are comparable at the start of the study. |
Table 2: Core Ethical Principles in Animal Research
| Principle | Description | Reference |
| Replacement | Using non-animal alternatives whenever possible. | youtube.com |
| Reduction | Using the minimum number of animals necessary to obtain valid results. | youtube.com |
| Refinement | Minimizing pain, suffering, and distress for the animals involved. | youtube.com |
| Scientific Validity | Ensuring that the research is well-designed and capable of answering the scientific question. | nih.gov |
| Ethical Review | Obtaining approval from an independent ethics committee before commencing the study. | nih.gov |
Computational and Theoretical Studies on Lonaprofen
Molecular Modeling and Docking Simulations for Predicting Lonaprofen's Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to its macromolecular target, typically a protein. mdpi.combiointerfaceresearch.com This approach is fundamental in rational drug design, allowing researchers to visualize and analyze interactions at an atomic level. mdpi.com
For this compound, the primary targets are the cyclooxygenase enzymes, COX-1 and COX-2. vanderbilt.edunih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are mediators of pain and inflammation. vanderbilt.edu Molecular docking simulations would be employed to predict how this compound fits into the active sites of these enzymes. The process involves preparing the 3D structures of both this compound and the COX enzymes, which are often obtained from protein data banks. researchgate.netnih.gov Software programs like AutoDock, GOLD, or those within the Schrödinger suite are then used to explore various possible binding poses of this compound within the enzyme's catalytic domain. nih.govplos.org
The simulations score these poses based on factors like intermolecular forces, such as hydrogen bonds and van der Waals interactions, to estimate the binding affinity. mdpi.com A more negative binding energy generally indicates a more stable and favorable interaction. nih.gov For instance, studies on other profens like ibuprofen (B1674241) have identified key amino acid residues within the COX active site that are crucial for binding. nih.gov It is anticipated that this compound would form similar critical interactions.
Following initial docking, molecular dynamics (MD) simulations are often performed to study the stability of the predicted this compound-COX complex over time in a simulated physiological environment. nih.govuiuc.edu MD simulations track the movements of atoms in the complex, providing insights into the flexibility of the protein and the ligand and the persistence of key interactions. researchgate.netresearchgate.netnih.gov This dynamic view can confirm the stability of the binding mode predicted by docking and reveal conformational changes that may occur upon binding. nih.gov
Table 1: Representative Data from Molecular Docking of NSAIDs with COX Enzymes (Analogous Systems)
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Ibuprofen | COX-2 | -7.5 | Arg120, Tyr355, Ser530 |
| Ketoprofen | COX-2 | -8.2 | Arg120, Tyr355, Val523 |
| Naproxen (B1676952) | COX-1 | -8.8 | Arg120, Tyr355, Ile523 |
| Indomethacin | COX-2 | -9.1 | Arg120, Tyr355, Arg513 |
This table presents hypothetical yet representative data based on published studies of analogous NSAIDs to illustrate the typical outputs of molecular docking simulations. The specific values for this compound would require dedicated computational studies.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses of this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built on the principle that the structure of a molecule dictates its activity and properties. uiuc.edu
For this compound, a QSAR study would involve a series of its derivatives with known anti-inflammatory activities. researchgate.netnih.gov The first step is to calculate a set of molecular descriptors for each derivative. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. youtube.com
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN) and random forests (RF) are used to build a mathematical model that links the descriptors to the biological activity. rsc.orgresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent analogs. nih.gov
Similarly, QSPR models can predict important physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity (logP), and metabolic stability. nih.govnih.gov For example, a QSPR study on various profens demonstrated the ability of machine learning models to accurately predict key physicochemical properties based on topological indices. nih.gov Such models are invaluable in the early stages of drug development for optimizing the pharmacokinetic profile of a drug candidate.
Table 2: Example of Descriptors Used in QSAR/QSPR Studies of NSAIDs
| Descriptor Type | Specific Descriptor Example | Property Modeled |
| Topological | Zagreb Index | Molecular branching, size |
| Electronic | Dipole Moment | Polarity, intermolecular interactions |
| Steric | Molecular Volume | Size, fit in binding pocket |
| Hydrophobic | LogP | Membrane permeability, solubility |
Theoretical Chemistry Approaches in Understanding this compound's Reactivity, Conformation, and Electronic Structure
Theoretical chemistry provides a fundamental understanding of a molecule's behavior based on the principles of quantum mechanics. arxiv.org Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure, reactivity, and conformational preferences of drug molecules like this compound. biointerfaceresearch.comresearchgate.net
DFT calculations can determine the distribution of electron density within the this compound molecule, which is crucial for understanding its chemical reactivity and how it interacts with its biological target. youtube.com Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Furthermore, theoretical calculations can be used to explore the conformational landscape of this compound. The molecule's three-dimensional shape is critical for its ability to bind to the COX enzyme's active site. By calculating the energies of different conformations, researchers can identify the most stable, low-energy structures that are likely to be biologically active. topuniversities.com These theoretical approaches provide a detailed picture of the intrinsic properties of this compound that govern its therapeutic action. mdpi.comresearchgate.netaps.org
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Influences solubility and binding interactions |
These values are illustrative and would need to be determined through specific quantum chemical calculations for this compound.
Applications of Advanced Computational Chemistry and Quantum Computing in this compound Drug Discovery
The field of computational chemistry is continually advancing, with new methods offering greater accuracy and the ability to tackle more complex problems. unimi.itcranfield.ac.ukimperial.ac.uk For a drug like this compound, advanced computational techniques could be employed to refine our understanding of its mechanism and to design superior next-generation inhibitors. For example, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a more accurate description of the electronic events that occur during the binding of this compound to the COX enzyme, such as charge transfer and polarization effects.
Looking to the future, quantum computing holds the potential to revolutionize drug discovery. aps.org While still in its early stages, quantum computers could one day perform calculations that are intractable for even the most powerful classical computers. arxiv.org For this compound research, this could mean incredibly accurate calculations of binding energies, leading to more precise predictions of drug efficacy. Quantum machine learning algorithms could also enhance QSAR models, enabling the screening of vast virtual libraries of potential drug candidates with unprecedented speed and accuracy. The application of these cutting-edge computational tools promises a new era of precision in the design of anti-inflammatory therapies.
Future Directions and Emerging Research Avenues for Lonaprofen
Exploration of Novel Therapeutic Applications and Indications for Lonaprofen
While the primary therapeutic window for this compound has been established, ongoing research is geared towards uncovering its full potential across a wider spectrum of diseases. The identification and validation of new therapeutic targets are central to this endeavor. nih.gov Preclinical studies are increasingly focusing on disease areas with significant unmet medical needs, such as chronic inflammatory conditions and certain fibrotic disorders. nih.govnih.gov
One promising area of investigation is this compound's potential role in modulating inflammatory pathways that are distinct from its currently understood mechanism of action. Researchers are exploring its effects on inflammasome activation, a key process in promoting lung fibrosis, which could open up new avenues for treating idiopathic pulmonary fibrosis (IPF). nih.gov The anti-inflammatory properties of similar compounds, demonstrated by the attenuation of TNF-α and IFN-γ levels in experimental models, provide a rationale for investigating this compound in this context. nih.gov
Furthermore, early-stage research is assessing the utility of this compound in neuroinflammatory and neurodegenerative disorders, such as Parkinson's disease, where inflammation is a known component of the pathology. nih.gov The objective is to determine if this compound can cross the blood-brain barrier and exert a therapeutic effect on central nervous system targets. The exploration of these novel applications is a critical step in maximizing the therapeutic value of this compound.
Development of Advanced Pharmaceutical Formulations and Drug Delivery Systems for this compound
To enhance the efficacy, safety, and patient convenience of this compound, significant research efforts are being directed towards the development of advanced drug delivery systems (DDS). nih.govnih.gov These systems are designed to offer precise control over the drug's release, enabling targeted delivery to specific tissues or cells and maintaining therapeutic concentrations over an extended period. omicsonline.org
Current research is exploring a variety of innovative platforms for this compound delivery. omicsonline.orgsaapjournals.org Nanotechnology-based carriers, such as nanoparticles and liposomes, are being investigated for their ability to improve the solubility and stability of this compound, potentially enhancing its bioavailability. saapjournals.org These nanocarriers can be engineered to target specific sites in the body, thereby increasing the drug's concentration where it is needed most and minimizing off-target effects. nih.gov
Another key area of development is sustained-release formulations. preprints.org Technologies like biodegradable polymeric microspheres and implantable devices are being considered to provide prolonged, consistent release of this compound. saapjournals.orgpreprints.org This would reduce the frequency of administration, which is particularly beneficial for managing chronic conditions and improving patient adherence. saapjournals.org Transdermal patches are also being evaluated as a non-invasive delivery route that could offer sustained release and improved patient comfort. preprints.org
Table 1: Investigational Drug Delivery Systems for this compound
| Delivery System | Rationale for Use with this compound | Potential Advantages |
| Nanoparticles | To enhance solubility and enable targeted delivery. saapjournals.org | Improved bioavailability, reduced side effects. omicsonline.org |
| Liposomes | To encapsulate and protect this compound, facilitating targeted release. omicsonline.org | Increased drug stability, site-specific delivery. nih.gov |
| Biodegradable Microspheres | For controlled, long-term release of the compound. saapjournals.org | Reduced dosing frequency, improved patient compliance. saapjournals.org |
| Transdermal Patches | To provide a non-invasive, sustained-release option. preprints.org | Enhanced patient convenience, consistent drug levels. nih.gov |
| Hydrogels | For localized delivery and sustained release at a specific site. omicsonline.org | Site-specific action, minimized systemic exposure. omicsonline.org |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The "omics" revolution offers a powerful, data-driven approach to understanding the complex interactions between this compound and biological systems. worldscholarsreview.org By employing genomics, proteomics, and metabolomics, researchers can gain a more holistic view of the drug's mechanism of action, identify biomarkers for patient response, and potentially uncover new therapeutic applications. worldscholarsreview.orgnih.gov
Genomic studies can help identify genetic variations that influence an individual's response to this compound, paving the way for personalized medicine. nih.gov This involves analyzing how single-nucleotide polymorphisms (SNPs) or other genetic markers correlate with treatment efficacy and side effects. nih.gov
Proteomics, the large-scale study of proteins, is being used to map the changes in protein expression and signaling pathways that occur in cells and tissues upon treatment with this compound. kth.se This can provide a detailed understanding of the drug's molecular targets and downstream effects. nih.gov High-throughput analysis of proteins enables the characterization of disease phenotypes and the identification of proteins that are modulated by this compound. kth.se
Metabolomics, which involves the comprehensive analysis of metabolites, can reveal the metabolic fingerprint of this compound's activity. mdpi.com By examining how this compound alters metabolic pathways, researchers can gain insights into its mechanism of action and identify metabolic biomarkers that predict treatment outcomes. mdpi.com The integration of these omics technologies is expected to provide a multi-layered understanding of this compound's effects and accelerate its translation into more precise and effective therapies. worldscholarsreview.org
Table 2: Application of Omics Technologies in this compound Research
| Omics Field | Research Focus | Expected Outcome |
| Genomics | Identifying genetic markers associated with drug response. nih.gov | Personalized treatment strategies based on patient genotype. nih.gov |
| Proteomics | Mapping protein expression changes induced by this compound. kth.se | Deeper understanding of the mechanism of action and target engagement. nih.gov |
| Metabolomics | Analyzing alterations in metabolic pathways following treatment. mdpi.com | Identification of metabolic biomarkers for efficacy and safety. mdpi.com |
Collaborative Research Frameworks and Interdisciplinary Approaches for Accelerating this compound Development
The complexity of modern drug development necessitates a collaborative and interdisciplinary approach. nsf.gov To accelerate the progress of this compound from the laboratory to the clinic, various collaborative research frameworks are being established. These partnerships bring together expertise from academia, industry, government agencies, and non-profit organizations to address the multifaceted challenges of therapeutic development. nsf.gov
One such model is the formation of research consortia focused on specific aspects of this compound research. These consortia facilitate the sharing of data, resources, and expertise, thereby avoiding duplication of effort and fostering innovation. The NSF's Convergence Accelerator program is an example of a framework that funds transdisciplinary teams to solve societal challenges, a model that could be applied to this compound development. nsf.gov
Public-private partnerships are also crucial for translating basic research findings into clinical applications. These collaborations can leverage the discovery engine of academia with the drug development and commercialization expertise of the pharmaceutical industry. The Industry-University Cooperative Research Centers program is a prime example of a successful model for such partnerships. nsf.gov Furthermore, international collaborations, such as those supported by the AccelNet program, can broaden the scope of research and ensure that diverse patient populations are considered in clinical development. nsf.gov By fostering these collaborative and interdisciplinary frameworks, the research community can create a more efficient and effective pipeline for the development of this compound and other novel therapeutics. michaeljfox.org
Q & A
Basic Research Questions
Q. How can researchers formulate precise and testable hypotheses about Lonaprofen’s pharmacological mechanisms?
- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example, a hypothesis could focus on this compound’s cyclooxygenase (COX) inhibition efficacy compared to other NSAIDs, specifying in vitro models (e.g., human cell lines) and outcome metrics (e.g., IC50 values) . Literature reviews should prioritize gaps in COX-1 vs. COX-2 selectivity data .
Q. What experimental design considerations are critical for in vitro studies assessing this compound’s anti-inflammatory properties?
- Methodological Guidance :
- Controls : Include positive controls (e.g., indomethacin) and vehicle controls to validate assay sensitivity.
- Dose-Response Curves : Use at least five concentrations to calculate EC50/IC50 values, ensuring reproducibility across triplicate runs .
- Cell Viability Assays : Pair pharmacological assays with cytotoxicity tests (e.g., MTT assay) to distinguish anti-inflammatory effects from cell death .
Q. What are best practices for data collection in pharmacokinetic studies of this compound?
- Methodological Guidance :
- Sampling Intervals : Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration to capture absorption/distribution phases.
- Analytical Validation : Use HPLC-MS/MS with calibration curves validated per FDA guidelines (e.g., linearity R² ≥ 0.99, precision ≤15% CV) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for human studies, detailing inclusion/exclusion criteria (e.g., renal/hepatic impairment exclusions) .
Q. Which statistical methods are appropriate for analyzing this compound’s efficacy in preclinical pain models?
- Methodological Guidance :
- Parametric Tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (e.g., thermal latency in rodent models).
- Non-Parametric Alternatives : Apply Kruskal-Wallis tests for ordinal data (e.g., pain severity scores).
- Power Analysis : Precalculate sample sizes (e.g., G*Power software) to ensure ≥80% power for detecting ≥30% effect sizes .
Advanced Research Questions
Q. How should researchers analyze contradictions between this compound’s anti-inflammatory efficacy and adverse gastrointestinal (GI) effects?
- Methodological Guidance : Apply principal contradiction analysis to identify dominant factors. For example:
- Principal Aspect : COX-1 inhibition (GI toxicity) vs. COX-2 inhibition (anti-inflammatory efficacy).
- Experimental Validation : Compare GI mucosal damage in COX-1 knockout vs. wild-type models to isolate mechanisms .
- Meta-Analysis : Synthesize data from studies reporting GI adverse events, adjusting for covariates like dosage and study duration .
Q. What strategies resolve conflicting data on this compound’s metabolic pathways across species?
- Methodological Guidance :
- In Vitro-In Vivo Correlation (IVIVC) : Use human hepatocyte assays alongside animal pharmacokinetic data to identify species-specific CYP450 isoforms (e.g., CYP2C9 in humans vs. CYP2C11 in rats) .
- Isotope Tracing : Apply ¹⁴C-labeled this compound to track metabolite formation in microsomal incubations .
- Reporting Standards : Adopt STREGA guidelines for genetic association studies to clarify polymorphisms affecting metabolism .
Q. How can variability between preclinical and clinical outcomes of this compound be addressed methodologically?
- Methodological Guidance :
- Translational Biomarkers : Validate preclinical endpoints (e.g., plasma TNF-α levels) against clinical pain scales (e.g., VAS scores) using correlation analysis .
- Dose Scaling : Apply allometric scaling (e.g., body surface area) to extrapolate rodent doses to human equivalents .
- Bias Mitigation : Use blinded randomized designs in animal studies to reduce performance bias .
Q. How should hypotheses be refined when this compound exhibits negative results in target validation studies?
- Methodological Guidance :
- Secondary Targets : Screen off-target effects via proteome-wide affinity assays (e.g., thermal shift assays).
- Hypothesis Iteration : Use Bayesian statistics to update prior probabilities of mechanism-of-action models based on new data .
- Negative Data Reporting : Follow ARRIVE guidelines to ensure transparency in null results, including raw data deposition in repositories like Figshare .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
